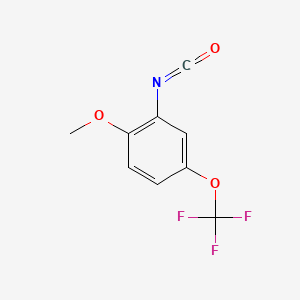
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H6F3NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO), a methoxy group (-OCH3), and a trifluoromethoxy group (-OCF3) attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene typically involves the reaction of 2-methoxy-4-(trifluoromethoxy)aniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-methoxy-4-(trifluoromethoxy)aniline.
Reagent: Phosgene (COCl2).
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the isocyanate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems and stringent safety protocols is essential due to the toxic nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Aromatic Substitution: Reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation. These reactions often require a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Substituted Benzene Derivatives: Formed by electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene involves the reactivity of the isocyanate group (-NCO) with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and applications.
Molecular Targets and Pathways
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas, carbamates, and thiocarbamates.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, leading to the formation of various substituted benzene derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Isocyanato-1-methoxy-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
1-Isocyanato-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
4-Isocyanato-1-methoxy-2-(trifluoromethoxy)benzene: Positional isomer with the isocyanate and trifluoromethoxy groups in different positions on the benzene ring.
Uniqueness
The presence of both the isocyanate and trifluoromethoxy groups in this compound imparts unique reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C9H6F3NO3 |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
2-isocyanato-1-methoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H6F3NO3/c1-15-8-3-2-6(16-9(10,11)12)4-7(8)13-5-14/h2-4H,1H3 |
InChI-Schlüssel |
UELSRQXMNHFYDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}ethyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12511370.png)

![N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine](/img/structure/B12511378.png)
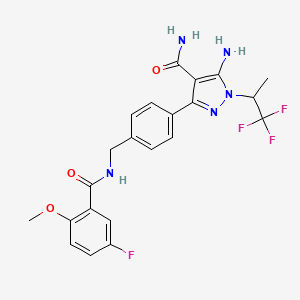
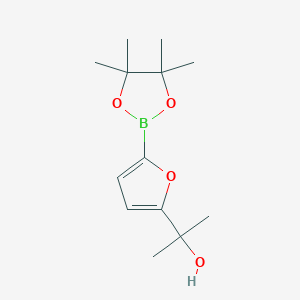
![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate](/img/structure/B12511411.png)
![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
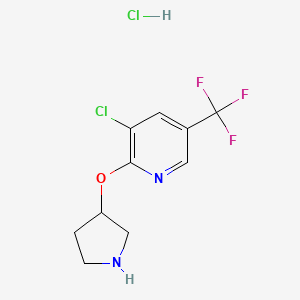
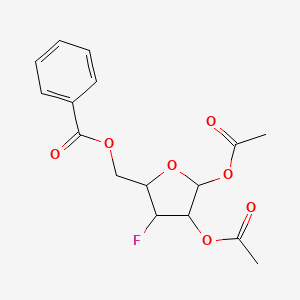

![2-Methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B12511442.png)
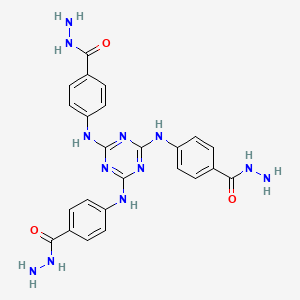
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)

